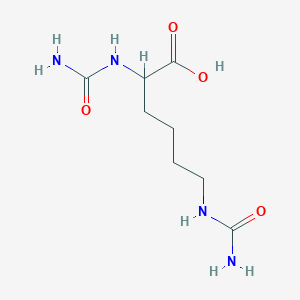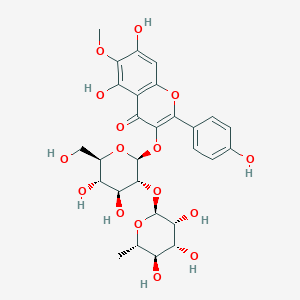![molecular formula C12H16ClNO2S B13063573 [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonyl chloride group attached to a phenyl ring substituted with a piperidine moiety. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(Piperidin-1-yl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride→[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as .
Oxidation: Oxidative reactions can convert the piperidine ring to piperidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a base.
Reduction: or .
Oxidation: or .
Major Products Formed:
Sulfonamides: Formed via nucleophilic substitution.
Piperidinone Derivatives: Formed via oxidation of the piperidine ring.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Enzyme Inhibition: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl chloride group.
Medicine:
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
- 4-(Piperidin-1-yl)phenylmethanol
- 4-(Piperidin-1-yl)benzenesulfonyl chloride
- 4-(Piperidin-1-yl)phenylacetic acid
Comparison:
- Reactivity: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is more reactive due to the presence of the sulfonyl chloride group, which is a strong electrophile.
- Applications: While similar compounds may be used in organic synthesis, the specific reactivity of the sulfonyl chloride group makes this compound particularly useful in the formation of sulfonamide bonds.
- Uniqueness: The combination of the piperidine ring and the sulfonyl chloride group provides a unique reactivity profile that is not commonly found in other compounds .
Propriétés
Formule moléculaire |
C12H16ClNO2S |
|---|---|
Poids moléculaire |
273.78 g/mol |
Nom IUPAC |
(4-piperidin-1-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO2S/c13-17(15,16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clé InChI |
JYVODJJWQQXLNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
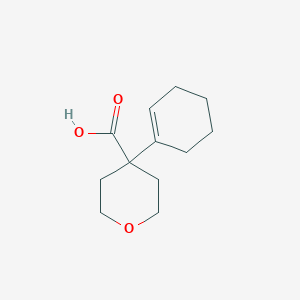
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
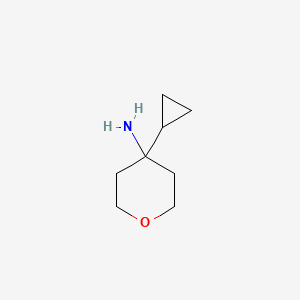
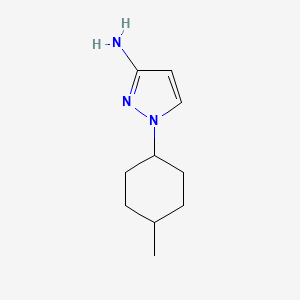
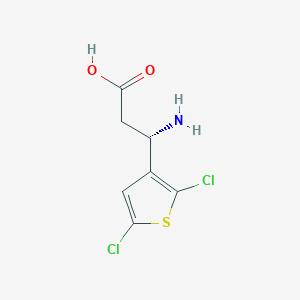
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
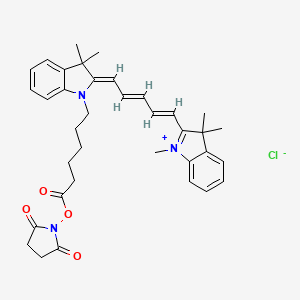
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
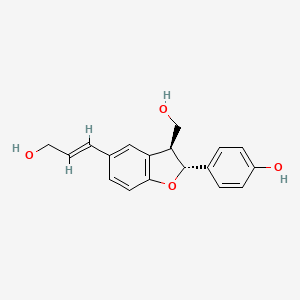
![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
